molecular formula C10H13NO2 B8666588 (3,4-Dimethylphenoxy)acetamide

(3,4-Dimethylphenoxy)acetamide

Cat. No.: B8666588
M. Wt: 179.22 g/mol
InChI Key: YVZZAPKKUOBYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Dimethylphenoxy)acetamide is an acetamide derivative featuring a phenoxy group substituted with methyl groups at the 3- and 4-positions. Its IUPAC name is N-(substituted phenyl)-2-(3,4-dimethylphenoxy)acetamide, with variations depending on the substituents attached to the nitrogen atom (-16).

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Phenoxy Group Modifications

  • Methoxy vs. Methyl Substitutions: N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide () replaces methyl with methoxy groups, enhancing electron-donating effects. This alters reactivity in Rhodium-catalyzed annulations (), where methoxy derivatives may exhibit different regioselectivity compared to methyl-substituted analogs. BAS 505 [N-methyl-(E)-2-methoxyamino-2-(2-((2,5-dimethylphenoxy)methyl)phenyl)acetamide] () features 2,5-dimethylphenoxy, a positional isomer of 3,4-dimethylphenoxy. This structural difference impacts steric hindrance and environmental degradation rates in soil.

Acetamide Nitrogen Substituents

  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide () combines chloro and methoxy substituents, likely enhancing electrophilicity and binding affinity in drug discovery contexts.
  • Heterocyclic Modifications: N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,5-dimethylphenoxy)acetamide] (CAS 512796-76-8, ) incorporates an oxadiazole ring, improving metabolic stability and bioavailability compared to non-heterocyclic analogs.

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
(3,4-Dimethylphenoxy)acetamide C₁₆H₁₇NO₂ 255.32 183–185 () Soluble in organic solvents, moderate polarity
N-(3,4-Dichlorophenyl)acetamide C₈H₇Cl₂NO 204.05 121–124 () Higher density (1.393 g/cm³), higher thermal stability
BAS 505 (fungicide) C₂₀H₂₃N₂O₃ 339.41 Not reported Rapid environmental degradation in soil ()
ZINC000021797248 (MPII inhibitor) C₂₄H₂₈N₆O₄ 480.52 Not reported Low binding energy (-9.2 kcal/mol), favorable ADMET ()

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C10H13NO2/c1-7-3-4-9(5-8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H2,11,12)

InChI Key

YVZZAPKKUOBYDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N)C

Origin of Product

United States

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